3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Description
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene derivative featuring a partially hydrogenated naphthalene core (positions 5–8 saturated) with an ethyl group at position 3 and a primary amine at position 2. This structure positions it within a broader class of bioactive amines, where substituent type and position significantly influence physicochemical and pharmacological properties.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h7-8H,2-6,13H2,1H3 |
InChI Key |
WROUPSMYBDCHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CCCCC2=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-nitro, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This method allows for the efficient and scalable production of the compound, with the reaction conditions optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthylamine oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Naphthylamine oxide.
Reduction: Various amine derivatives.
Substitution: Substituted tetrahydronaphthylamines.
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Type
The table below compares substituent patterns and key properties of tetrahydronaphthalen-2-amine derivatives:
Key Observations:
- Substituent Position : The ethyl group at C3 in the target compound is distinct from C4 (cyclohexyl in 5l) or C6 (methyl in ) substituents in analogs. Positional differences alter steric and electronic interactions, impacting receptor binding or solubility.
- Amine Substitution : The primary amine (NH₂) in the target contrasts with dimethyl (5l) or diphenyl () amines, which may reduce polarity and affect bioavailability.
Spectral Data
- NMR : Primary amines typically show NH₂ peaks at δ 1.5–3.0 ppm (¹H) and δ 30–50 ppm (¹³C). Ethyl groups exhibit triplet signals (e.g., δ 1.2–1.4 ppm for CH₃).
- IR : NH₂ stretching (~3260 cm⁻¹) and aliphatic C-H (~2980 cm⁻¹) are expected, as seen in analogs like 13c () .
Receptor Affinity
- 5l () : Demonstrated high affinity for serotonin receptors (5-HT₁A/₂A), attributed to the cyclohexyl group enhancing lipophilicity .
- Compound 12 () : A phthalide derivative with antitumor activity (IC₅₀ = 0.338 μM against SMMC7721 cells) and antibacterial effects (MIC = 6.25 μg/mL) .
Physicochemical Properties
Biological Activity
3-Ethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound belongs to the class of tetrahydronaphthalene derivatives. The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functional group modifications. Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of tetrahydronaphthalene derivatives.
Antimicrobial Properties
One significant area of research has focused on the antimicrobial properties of tetrahydronaphthalene derivatives. A study highlighted that a new class of ATP synthase inhibitors, including compounds related to this compound, demonstrated potent inhibitory effects against Mycobacterium tuberculosis (M.tb). These compounds exhibited minimum inhibitory concentrations (MIC) as low as 1 μg/mL in vitro, showcasing their potential as novel treatments for drug-resistant tuberculosis .
Receptor Interactions
The compound has also been investigated for its interactions with various receptors. Research indicates that modifications in the tetrahydronaphthalene structure can significantly affect its affinity and selectivity for dopamine receptors. For instance, derivatives with specific N-heterocyclic substitutions showed enhanced binding affinity to dopamine D3 receptors .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
Case Studies
Several case studies have illustrated the therapeutic potential of tetrahydronaphthalene derivatives:
- Tuberculosis Treatment : A study demonstrated that specific tetrahydronaphthalene amides effectively inhibited M.tb growth in vitro and showed promising pharmacokinetic profiles compared to existing treatments like bedaquiline .
- Neuropharmacology : Another investigation into receptor binding revealed that certain analogs exhibited selective agonist activity at alpha-2 adrenergic receptors, indicating potential applications in treating conditions related to neurotransmitter imbalances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
